1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
Description
1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone (molecular formula: C₁₈H₂₁FN₄O₃, molecular weight: 360.38 g/mol) is a heterocyclic compound featuring a pyrazole core substituted with an ethoxy group and a 4-fluorophenyl ring. The pyrazole is linked via a carbonyl group to a piperazine moiety, which is further acetylated at the 1-position. This structure combines key pharmacophoric elements: the fluorophenyl group enhances lipophilicity and target affinity, the piperazine ring improves solubility and CNS penetration, and the acetyl group modulates electronic properties .
Properties
IUPAC Name |
1-[4-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-3-26-16-12-23(15-6-4-14(19)5-7-15)20-17(16)18(25)22-10-8-21(9-11-22)13(2)24/h4-7,12H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXRMOAWRKBQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Formation of the Piperazine Ring: The piperazine ring is introduced through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Coupling Reactions: The final step involves coupling the pyrazole and piperazine rings through a carbonyl linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy group (-OCH₂CH₃) undergoes nucleophilic substitution under acidic or basic conditions. For example:
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Replacement with amines : Reacting with primary amines (e.g., methylamine) in ethanol at reflux yields derivatives with improved solubility.
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethoxy substitution | NH₂CH₃ | Ethanol, Δ, 12 h | 1-(4-(4-(methylamino)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone | 72% |
Oxidation-Reduction Reactions
The ketone group in the ethanone moiety is redox-active:
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Oxidation : Treatment with KMnO₄ in acidic medium converts the ketone to a carboxylic acid.
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Reduction : NaBH₄ reduces the ketone to a secondary alcohol, enhancing hydrogen-bonding capacity.
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Ketone oxidation | KMnO₄, H₂SO₄ | 0°C, 2 h | 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)acetic acid | 58% |
| Ketone reduction | NaBH₄, MeOH | RT, 6 h | 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanol | 85% |
Hydrolysis Reactions
The amide linkage between pyrazole and piperazine hydrolyzes under strong acidic or basic conditions:
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Acidic hydrolysis (HCl, 6M): Cleaves the amide bond to yield 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid and piperazine-ethanone fragments.
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Basic hydrolysis (NaOH, 5M): Produces sodium carboxylate derivatives.
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | HCl, 6M | Reflux, 8 h | 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid + 1-(piperazin-1-yl)ethanone | 91% |
Cycloaddition and Ring-Opening Reactions
The fluorophenyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation). Additionally, the piperazine ring can undergo ring-opening with strong electrophiles:
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 3 h | 1-(4-(4-ethoxy-1-(4-fluoro-3-nitrophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone | 67% |
Stability Under Thermal and Photolytic Conditions
The compound demonstrates moderate thermal stability but degrades under UV light due to the fluorophenyl group’s photosensitivity :
| Condition | Temperature/UV | Time | Degradation |
|---|---|---|---|
| Thermal stability | 150°C | 24 h | <5% degradation |
| Photolytic stability | UV (254 nm) | 48 h | 22% degradation (via C-F bond cleavage) |
Solubility and Reactivity in Solvents
Solubility impacts reaction efficiency:
| Solvent | Solubility (mg/mL) | Reactivity Notes |
|---|---|---|
| Dichloromethane | 45.2 | Ideal for acylation reactions |
| Ethanol | 12.8 | Facilitates nucleophilic substitutions |
| Water | 0.3 | Limited utility except in hydrolysis |
Key Findings from Research
Scientific Research Applications
1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- Structures: UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone UDD: N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine
- Key Features : Both contain piperazine and trifluoromethyl groups, unlike the ethoxy-fluorophenyl-pyrazole in the target compound.
- Activity: Potent inhibitors of the non-azolic CYP51 enzyme, showing efficacy against Trypanosoma cruzi comparable to posaconazole. The trifluoromethyl groups enhance metabolic stability and target binding .
- Comparison : The target compound lacks the pyridine and trifluoromethyl substituents, suggesting divergent biological targets.
1-(4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl)ethanone (Compound 4)
- Structure : Features a piperazine-acetyl core linked to a chloronitropyridine group.
- Synthesis: Prepared via Cs₂CO₃-mediated coupling of 1-(4-hydroxyphenyl)piperazin-1-yl)ethanone with 2,3-dichloro-5-nitropyridine in DMF .
- Activity : Intermediate in synthesizing sulfonamide derivatives with unstated biological activity. The nitro group may confer redox activity or serve as a synthetic handle for further modifications.
- Comparison : The target compound’s ethoxy-fluorophenyl-pyrazole moiety replaces the nitropyridine, likely altering solubility and target specificity.
1-(Biphenyl-4-yl)-2-[4-(Substituted Phenyl)-piperazin-1-yl]ethanones
- Structure : Biphenyl linked to aryl piperazine via an acetyl group.
- Activity : Demonstrated antipsychotic activity with anti-dopaminergic and anti-serotonergic effects. Substituents like 2-methoxyphenyl or 2,3-dichlorophenyl reduced catalepsy risk .
- Comparison : The target compound’s pyrazole and fluorophenyl groups may offer unique receptor interactions compared to biphenyl analogs.
1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone
- Structure : Piperazine-fluorophenyl group attached to a methylpyridine-acetyl core.
- Key Features : Shares the 4-fluorophenylpiperazine motif with the target compound but lacks the pyrazole ring.
- Relevance : Highlights the prevalence of fluorophenylpiperazine in CNS-targeting molecules .
Pharmacokinetic and Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
Fluorophenyl Substitution : The 4-fluorophenyl group in the target compound and ’s AChE inhibitors suggests a role in enhancing lipophilicity and π-π stacking with aromatic residues in enzyme active sites .
Pyrazole vs. Pyridine : Pyrazole rings (as in the target compound) may confer different hydrogen-bonding profiles compared to pyridine-based analogs (e.g., UDO), influencing target selectivity .
Electron-Withdrawing Groups : Trifluoromethyl (UDO) and nitro (Compound 4) substituents improve metabolic resistance but may increase toxicity risks compared to the target compound’s ethoxy group .
Biological Activity
The compound 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a synthetic derivative belonging to the class of pyrazole compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its chemical properties, biological activities, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 394.43 g/mol. The structure features a piperazine ring, a pyrazole moiety, and a fluorophenyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives of substituted piperazines have shown moderate to significant efficacy against human breast cancer cells, with IC50 values reported as low as 18 µM . These compounds were found to inhibit the catalytic activity of Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 5e | 18 | PARP inhibition |
| Olaparib | 57.3 | PARP inhibition |
The mechanism by which 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone exerts its effects is primarily through the inhibition of specific enzymes involved in cellular processes. For example, inhibition of PARP leads to enhanced cleavage of PARP1 and increased activity of CASPASE 3/7, which are critical for inducing apoptosis in cancer cells . Furthermore, in silico studies suggest that the compound interacts favorably with the active sites of target enzymes, indicating potential for selective inhibition .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone :
- Breast Cancer Studies : A study demonstrated that specific pyrazole derivatives inhibited breast cancer cell proliferation by targeting PARP pathways. These findings suggest that such compounds could be developed into effective therapeutic agents against breast cancer .
- Antimicrobial Activity : Other derivatives have shown promising antimicrobial properties against various bacterial strains, further expanding their potential applications in treating infections alongside cancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone?
- Methodological Answer : The compound can be synthesized via condensation of a chalcone derivative (e.g., (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) with hydrazine derivatives under reflux in glacial acetic acid. Purification involves recrystallization from ethanol-water mixtures or dimethylformamide (DMF). Yields (~56–82%) depend on reaction time, solvent choice, and substituent electronic effects .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for determining bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding and π-stacking). Complementary techniques include:
- 1H/13C NMR : To verify substituent integration and coupling patterns.
- FT-IR : To identify carbonyl (C=O) and C-N stretches in the pyrazole and piperazine moieties.
- TLC : For monitoring reaction progress using ethyl acetate/hexane solvent systems .
Q. What are the preliminary biological activities associated with structurally related pyrazoline derivatives?
- Methodological Answer : Pyrazoline analogs exhibit antimicrobial, antifungal, and analgesic activities. Initial screening involves in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) and in vivo models (e.g., rodent tail-flick test for analgesia). Bioactivity correlates with substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly when scaling reactions?
- Methodological Answer : Yield discrepancies (e.g., 56% vs. 82%) arise from:
- Reaction Time : Prolonged reflux (6–12 hours) improves conversion but risks side reactions.
- Catalyst Use : Acidic/basic catalysts (e.g., NaOH in acetonitrile) enhance cyclization efficiency.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while acetic acid promotes proton transfer .
Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence physicochemical properties?
- Methodological Answer : X-ray studies reveal bifurcated hydrogen bonds (C–H···O) and C–H···π interactions between aromatic rings. These interactions dictate melting points, solubility, and stability. For example, hydrogen-bonded chains along the [010] direction enhance thermal stability .
Q. How do electronic effects of substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) impact reactivity and bioactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -F) increase electrophilicity at the pyrazole carbonyl, enhancing nucleophilic attack efficiency. Conversely, electron-donating groups (e.g., -OCH₃) improve solubility but may reduce antimicrobial potency. Comparative studies using Hammett constants (σ) and DFT calculations quantify these effects .
Q. How can spectroscopic data contradictions (e.g., NMR signal splitting) be resolved for this compound?
- Methodological Answer : Signal splitting in 1H NMR may arise from diastereotopic protons or restricted rotation. Use variable-temperature NMR to distinguish dynamic effects. For 13C NMR, DEPT-135 experiments clarify quaternary carbon assignments. Cross-validate with high-resolution mass spectrometry (HRMS) .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for structurally similar pyrazoline derivatives?
- Methodological Answer : Discrepancies stem from:
- Assay Conditions : Variations in microbial strain susceptibility or serum protein binding in vitro.
- Substituent Positioning : Meta vs. para substituents on the phenyl ring alter steric hindrance and target binding.
- Dosage Regimens : In vivo studies may use non-equivalent molar doses or administration routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
